6,6-dimethylspiro[2.3]hexan-4-one
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Overview
Description
6,6-Dimethylspiro[2.3]hexan-4-one is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[2.3]hexane core with two methyl groups at the 6-position and a ketone functional group at the 4-position. The molecular formula for this compound is C8H12O, and it has a molecular weight of 124.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-dimethylspiro[2.3]hexan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a diketone precursor, followed by dehydration to form the spirocyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylspiro[2.3]hexan-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
6,6-Dimethylspiro[2.3]hexan-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-dimethylspiro[2.3]hexan-4-one depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Spiro[2.3]hexan-4-one: Lacks the methyl groups at the 6-position, resulting in different chemical properties.
6-Methylspiro[2.3]hexan-4-one: Contains only one methyl group at the 6-position, leading to variations in reactivity and stability.
Spiro[2.4]heptan-4-one: Features a larger spirocyclic ring, affecting its steric and electronic properties.
Uniqueness: 6,6-Dimethylspiro[2.3]hexan-4-one is unique due to its specific spirocyclic structure with two methyl groups at the 6-position, which imparts distinct steric and electronic characteristics.
Properties
CAS No. |
110079-17-9 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
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